3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole
Description
3-(2-Furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a triazole derivative characterized by a furyl substituent at position 3, a methylthio group at position 5, and a propionyl group at position 1 of the triazole ring. These functional groups confer distinct electronic and steric properties, influencing its physicochemical behavior and biological activity.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBMHZXZDGNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Furan Ring : Enhances biological interactions.
- Methylthio Group : Increases nucleophilicity and reactivity.
- Propionyl Group : Contributes to its overall stability and solubility.
These structural elements are critical for its biological activity, influencing how the compound interacts with various biological targets.
Biological Activities
Research has demonstrated that 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole exhibits significant antiviral , antifungal , and antibacterial properties:
- Antiviral Activity : The compound has been shown to inhibit viral replication in several studies, making it a candidate for antiviral drug development.
- Antifungal Activity : It demonstrates efficacy against various fungal strains, potentially due to its ability to disrupt cell membrane integrity.
- Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
The biological activity of this triazole derivative can be attributed to its ability to:
- Inhibit specific enzymes in pathogens.
- Disrupt cellular processes essential for pathogen survival.
For instance, studies have indicated that triazole derivatives can interfere with the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity .
Synthesis Methods
Various synthetic pathways have been explored to produce 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole. Common methods include:
- Electrophilic Substitution Reactions : Targeting nitrogen atoms or the furan ring.
- Nucleophilic Substitution Reactions : Utilizing the methylthio group for further functionalization.
- Condensation Reactions : Leading to derivatives with enhanced biological activity.
The choice of synthesis method significantly affects yield and purity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole:
- Antimicrobial Efficacy : A study assessed the compound's activity against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups .
- Cytotoxicity Against Cancer Cells : In vitro tests showed that this compound exhibits cytotoxic effects on various cancer cell lines, including HT-29 (colorectal cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : The compound has also been studied for its potential to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
Comparative Analysis of Related Compounds
A comparison with structurally similar compounds highlights the unique properties of 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(2-furyl)-5-thio-1H-1,2,4-triazole | Sulfur at position 5 | Strong antifungal activity |
| 5-(methylthio)-3-amino-1H-1,2,4-triazole | Amino group at position 3 | Enhanced antibacterial properties |
| 5-(phenylthio)-3-methyl-1H-1,2,4-triazole | Phenyl group at position 5 | Increased lipophilicity for better membrane permeability |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Scientific Research Applications
Anticancer Properties
Research indicates that triazole compounds often exhibit anticancer activity due to their ability to interact with biological targets involved in cancer progression. The compound has been studied for its potential as a CDK2 inhibitor , which is crucial in cell cycle regulation. In vitro studies have shown that derivatives containing the triazole moiety can inhibit cancer cell proliferation effectively .
Antimicrobial Activity
The 1,2,4-triazole framework is known for its antimicrobial properties. Compounds similar to 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole have demonstrated activity against various pathogens, including bacteria and fungi. This characteristic makes them promising candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Certain studies have highlighted the anti-inflammatory effects of triazole derivatives. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases .
Fungicides
Triazole compounds are widely utilized in agriculture as fungicides due to their effectiveness against a range of fungal pathogens. The specific compound has been assessed for its efficacy in protecting crops from fungal infections, contributing to improved agricultural productivity .
Plant Growth Regulators
Research suggests that triazoles can also act as plant growth regulators, influencing growth patterns and enhancing resistance to environmental stressors. This application is vital for sustainable agriculture practices aimed at increasing crop yields without excessive chemical use .
Corrosion Inhibitors
The unique chemical properties of triazoles allow them to function as corrosion inhibitors for metals. Studies have shown that compounds like 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole can form protective films on metal surfaces, significantly reducing corrosion rates in harsh environments .
Synthesis of New Materials
The compound serves as a building block for synthesizing new materials with tailored properties. Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical strength, making it valuable in the development of advanced materials .
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the triazole ring significantly affect melting points, solubility, and synthetic yields. Key examples include:
- Target Compound : The propionyl group at position 1 likely increases lipophilicity compared to compounds like 4c (), which has a nitro group. The methylthio group at position 5 may enhance stability relative to thiol derivatives ().
Antibacterial and Antifungal Potential
- Poor Activity of 2-Furyl Derivatives: Triazoles with 2-furyl substituents (e.g., ) showed weak antibacterial activity against E. coli, S. aureus, and P. aeruginosa compared to halogenated analogs .
- Role of Halogens and Nitro Groups : Compounds with 3-bromophenyl or 6-nitro substituents () exhibited potent antibacterial and antituberculosis activity, surpassing ampicillin in some cases .
- Methylthio vs. Thiol Groups : Methylthio groups (as in the target compound) may offer reduced reactivity but better metabolic stability compared to thiol-containing analogs (), which could improve pharmacokinetics.
Q & A
Q. What are the standard synthetic routes for 1,2,4-triazole derivatives like 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?
Methodological Answer: Triazole derivatives are typically synthesized via cyclization reactions of thiosemicarbazides or through nucleophilic substitution of pre-functionalized triazole cores. For example, microwave-assisted synthesis (MAS) significantly reduces reaction time and improves yields compared to conventional heating. A study on analogous compounds demonstrated that microwave irradiation at 100–120°C for 10–15 minutes achieved >85% yield for 5-alkylthio-substituted triazoles . Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), stoichiometry of alkylating agents, and temperature gradients. Elemental analysis, LC-MS, and ¹H-NMR are critical for verifying structural integrity .
Q. How can crystallographic software (e.g., SHELX, WinGX) be applied to resolve the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural elucidation. Key steps include:
Data Collection: Use a diffractometer (Mo/Kα radiation) to measure intensities.
Structure Solution: Employ direct methods (SHELXS) or Patterson maps for phase determination.
Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms.
For example, ORTEP-3 or WinGX generates thermal ellipsoid plots to visualize atomic displacement .
Advanced Research Questions
Q. How do structural modifications (e.g., alkylthio chain length, furyl substituents) influence the antimicrobial activity of 1,2,4-triazole derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that:
- Alkylthio Chain Length: Increasing chain length (e.g., from methyl to decyl) enhances lipophilicity, improving membrane penetration. For instance, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole showed the highest antifungal activity (MIC = 12.5 µg/mL against Candida albicans) .
- Heterocyclic Substituents: The 2-furyl group may enhance π-π stacking with microbial enzyme active sites. Comparative docking studies using Autodock Vina can quantify binding affinities .
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from variability in:
Assay Conditions: Standardize protocols (e.g., CLSI guidelines) for MIC determination.
Compound Purity: Verify purity via HPLC (>95%) to exclude side-product interference.
Microbial Strains: Use reference strains (e.g., ATCC 25923 for S. aureus) to ensure reproducibility.
For example, discrepancies in antifungal activity of methylthio vs. decylthio derivatives were resolved by controlling inoculum size and incubation time .
Methodological Challenges
Q. What computational tools are recommended for predicting ADME properties of this compound?
Methodological Answer: Use in silico platforms like SwissADME or ADMETLab to predict:
Q. What safety protocols are essential for handling sulfur-containing triazoles in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
